1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride
Overview
Description
1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride is a heterocyclic compound that features both azetidine and triazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both azetidine and triazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
. This method is efficient for synthesizing functionalized azetidines on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Azetidinones
Reduction: Dihydrotriazoles
Substitution: Various substituted azetidines
Scientific Research Applications
1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The triazole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Aziridine: A three-membered ring containing one nitrogen atom.
Uniqueness
1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride is unique due to the combination of azetidine and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(azetidin-3-yl)-3,5-dimethyl-1,2,4-triazole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-6(2)11(10-5)7-3-8-4-7;;/h7-8H,3-4H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIOCPBFMQCPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.